molecular formula C15H19N5O B2905929 N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine CAS No. 351190-36-8

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine

Cat. No.: B2905929
CAS No.: 351190-36-8
M. Wt: 285.351
InChI Key: TXIGPGZVKCDYGZ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 2-ethoxyphenyl substituent. Guanidine derivatives are notable for their diverse biological activities, including herbicidal, anticancer, and enzyme inhibitory properties . The synthesis of related compounds typically involves condensation reactions between cyanamide derivatives and aryl amines under acidic or thermal conditions. For example, N-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives are synthesized via reactions with ammonium chloride in phenol at elevated temperatures , or through refluxing in acetic acid with acetylacetone .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIGPGZVKCDYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is a guanidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O
Molecular Weight271.32 g/mol
CAS Number351190-36-8
LogP2.9011
Polar Surface Area63.096 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors3

The guanidine group in this compound is crucial for its biological activity. Guanidine derivatives are known to interact with various biological targets, including:

  • CNS Activity : Some studies suggest that guanidine derivatives can act as central nervous system (CNS) agents, potentially influencing neurotransmitter systems .
  • Antimicrobial Properties : Guanidine-containing compounds have shown broad-spectrum antibacterial and antifungal activities, making them candidates for antimicrobial drug development .
  • Anti-inflammatory Effects : Research indicates that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Biological Activities

Research on this compound has revealed several promising biological activities:

  • Antiviral Activity : Similar guanidine derivatives have demonstrated antiviral effects against various viruses. For instance, compounds with structural similarities have shown effectiveness against the yellow fever virus (YFV), with effective concentrations as low as 0.06 μg/mL .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various studies. While some derivatives exhibit significant cytotoxicity at high concentrations, others maintain a favorable selectivity index, indicating low toxicity to human cells while being effective against pathogens .
  • Antibacterial and Antifungal Properties : The presence of the guanidine moiety has been linked to enhanced antibacterial and antifungal activities, particularly against resistant strains of bacteria and fungi .

Case Studies

Several studies have focused on the biological activity of guanidine derivatives similar to this compound:

  • Study on Antiviral Efficacy : A study conducted at the Southern Research Institute assessed the antiviral activity of various guanidine derivatives against YFV. The results indicated that certain compounds exhibited significant inhibition of viral replication with minimal cytotoxicity .
  • Antimicrobial Resistance : Research highlighted the potential of guanidine derivatives in overcoming antimicrobial resistance by targeting specific bacterial mechanisms. Compounds were shown to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have shown that compounds similar to N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The furan moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.
  • Antimicrobial Properties
    • Sulfonamides are well-known for their antimicrobial effects. Research indicates that this compound may possess broad-spectrum antibacterial activity, making it a candidate for developing new antibiotics. The mechanism typically involves inhibition of bacterial folic acid synthesis, similar to other sulfonamide antibiotics.
  • Anti-inflammatory Effects
    • There is evidence suggesting that compounds with a sulfonamide structure can exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • In Vitro Studies
    • A study demonstrated that derivatives of this compound significantly inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics.
  • In Vivo Studies
    • Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology.
  • Clinical Trials
    • Although clinical data specific to N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide is limited, ongoing trials involving similar sulfonamide compounds highlight their promise in treating various cancers and infections.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula MW logP Substituents Key Features Reference
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine C₁₅H₁₈N₅O 284.3 ~3.2* 2-ethoxyphenyl (ortho-OEt) Ethoxy enhances lipophilicity
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine C₁₃H₁₄FN₅ 267.3 2.8 2-fluorophenyl (ortho-F) Fluorine increases electronegativity
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine C₁₄H₁₇N₅O 271.3 2.5 4-methoxyphenyl (para-OMe) Para-substitution reduces steric hindrance
N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₅H₁₉N₅ 269.4 3.6 3,4-dimethylphenyl Higher logP due to alkyl groups
N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine C₁₄H₁₄F₃N₅ 321.3 4.1 3-trifluoromethylphenyl (meta-CF₃) CF₃ group enhances hydrophobicity

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity : The trifluoromethyl (CF₃) group in and alkyl groups in increase logP, enhancing membrane permeability. The ethoxy group in the target compound balances moderate lipophilicity with hydrogen-bonding capability.
  • Molecular Weight : Most analogs fall within 267–321 Da, suitable for drug-like properties.
Herbicidal Activity
  • Trifluoromethylphenyl Derivatives : Compounds like N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine demonstrated 86.9% inhibition against Brassica campestris at 100 µg/mL, attributed to the electron-withdrawing CF₃ group enhancing target interaction .
  • Methoxyphenyl Derivatives : Para-methoxy analogs showed moderate activity (71.2% inhibition), suggesting substituent position critically influences efficacy .
Anticancer Potential
  • Quinazoline-Linked Analogs : N-(4,6-dimethylpyrimidin-2-yl)-4-methylquinazolin-2-amine derivatives induced cancer cell death via STAT3 inhibition, highlighting the pyrimidine moiety’s role in targeting signaling pathways .

Crystallographic and Structural Insights

  • Hydrogen Bonding : In N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, intermolecular N–H⋯N bonds form centrosymmetric dimers, a feature likely conserved in guanidine derivatives .
  • Dihedral Angles : Substituted aryl groups (e.g., 2-ethoxy) may induce planar or twisted conformations, affecting packing and solubility .

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